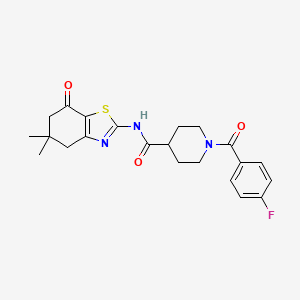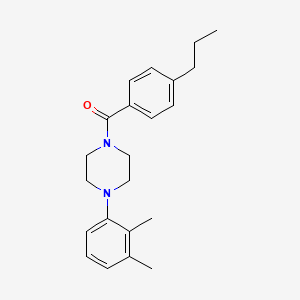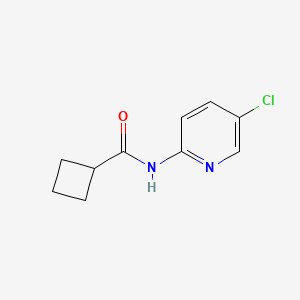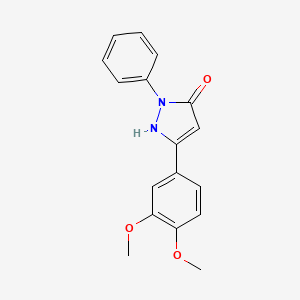![molecular formula C12H18N4O3S B4734414 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4734414.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide
説明
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. TAK-242 has been shown to have potential therapeutic applications in various inflammatory diseases, including sepsis, atherosclerosis, and cancer.
作用機序
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, which are necessary for downstream signaling. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the inflammatory response.
Biochemical and Physiological Effects
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide has been shown to have anti-inflammatory effects in various models of inflammation. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the activation of inflammatory cells, such as macrophages and dendritic cells. N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide also has anti-atherosclerotic effects, as it reduces the expression of adhesion molecules and the accumulation of macrophages in the arterial wall.
実験室実験の利点と制限
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in various inflammatory diseases. However, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. It also has limited bioavailability and requires high doses for in vivo experiments.
将来の方向性
There are several future directions for the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide. One direction is to investigate its potential therapeutic applications in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its combination therapy with other anti-inflammatory agents. Additionally, the development of more potent and selective TLR4 inhibitors may provide new insights into the role of TLR4 signaling in various diseases.
科学的研究の応用
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In a murine model of sepsis, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide was found to improve survival rates and reduce cytokine production. Similarly, in atherosclerosis models, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide was shown to reduce plaque formation and inflammation. N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide has also been tested in clinical trials for the treatment of sepsis and was found to be safe and well-tolerated.
特性
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-8-11(6-15(4)13-8)7-16(5)20(17,18)12-9(2)14-19-10(12)3/h6H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITCZLNWZALMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-N~4~,3,5-trimethyl-4-isoxazolesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B4734334.png)


![5-[(propylthio)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)

![1-[(4-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B4734372.png)


![{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B4734417.png)
![methyl 5-methyl-2-{[(4-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4734425.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4734435.png)
![2-[(4-allyl-5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4734436.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4734442.png)
![5-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4734453.png)